Thieno[3,4-c][1,5]naphthyridine 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6N2OS |
|---|---|
Molecular Weight |
202.23g/mol |
IUPAC Name |
1-oxidothieno[3,4-c][1,5]naphthyridin-1-ium |
InChI |
InChI=1S/C10H6N2OS/c13-12-3-1-2-9-10(12)8-6-14-5-7(8)4-11-9/h1-6H |
InChI Key |
DCSRUEAKYVWONR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=CSC=C3C=N2)[N+](=C1)[O-] |
Canonical SMILES |
C1=CC2=C(C3=CSC=C3C=N2)[N+](=C1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Thieno 3,4 C 1 2 Naphthyridine 1 Oxide and Its Analogs
Direct Oxidation Routes to N-Oxides
Direct oxidation of a pre-formed thienonaphthyridine skeleton is a primary strategy for accessing the corresponding N-oxides. clockss.orgmdpi.com This approach involves treating the parent heterocycle with a suitable oxidizing agent to convert one or more of the nitrogen atoms in the naphthyridine core to an N-oxide. The choice of oxidant and reaction conditions is crucial for achieving desired yields and controlling selectivity. thieme-connect.de
The direct oxidation of thieno[3,4-c] clockss.orgrsc.orgnaphthyridine has been investigated as a route to its N-oxides. This transformation, however, can lead to a mixture of products due to the presence of two nitrogen atoms within the 1,5-naphthyridine (B1222797) system (N-1 and N-5). For instance, the oxidation of thieno[3,4-c]-1,5-naphthyridine with m-chloroperbenzoic acid resulted in approximately equal amounts of the thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide and thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 5-oxide, albeit in a low total yield. clockss.org Notably, under these specific reaction conditions, oxidation of the sulfur atom in the thiophene (B33073) ring was not observed. clockss.org
This lack of regioselectivity highlights a significant challenge in the direct oxidation of such unsymmetrical heterocyclic systems, necessitating the development of more controlled synthetic approaches or efficient chromatographic separation of the resulting isomers.
Achieving regioselectivity in the N-oxidation of naphthyridines and related heterocycles is a key synthetic goal. The electronic and steric environment of each nitrogen atom influences its susceptibility to oxidation. nih.gov Various strategies, including the use of specific oxidizing agents and biocatalytic methods, have been explored to selectively oxidize one nitrogen atom over another.
m-Chloroperbenzoic acid (m-CPBA) is a widely used and powerful oxidant for the N-oxidation of heteroaromatic compounds, including pyridine (B92270) and its fused derivatives. rsc.orgthieme-connect.de In the context of thieno[c]-fused 1,5-naphthyridines, m-CPBA has been successfully employed to prepare various N-oxide isomers. clockss.org For example, 2-bromo-3-acetamidopyridine was converted to its corresponding N-oxide in excellent yield using m-CPBA. clockss.org This N-oxide served as a crucial precursor for subsequent coupling and cyclization reactions to build the tricyclic thienonaphthyridine N-oxide framework. clockss.org However, as mentioned previously, direct oxidation of the final thieno[3,4-c] clockss.orgrsc.orgnaphthyridine ring system with m-CPBA shows poor regioselectivity, yielding a mixture of the 1-oxide and 5-oxide. clockss.org
| Precursor | Oxidizing Agent | Product | Yield | Reference |
| Thieno[3,4-c]-1,5-naphthyridine | m-CPBA | Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide & 5-oxide | Low (mixture) | clockss.org |
| 2-Bromo-3-acetamidopyridine | m-CPBA | 2-Bromo-3-acetamidopyridine-N-oxide | Excellent | clockss.org |
Magnesium monoperoxyphthalate hexahydrate (MMPP) is presented as a safer and more cost-effective alternative to m-CPBA for N-oxidation reactions. clockss.orgbeilstein-journals.org It is a stable, non-halogenated peroxy acid that can be used for various oxidation processes, including the conversion of amines to amine oxides. researchgate.net Despite its advantages, the efficacy of MMPP can be substrate-dependent. In the synthesis of a 2-bromo-3-acetamidopyridine-N-oxide precursor for thienonaphthyridines, the use of MMPP in glacial acetic acid resulted in low yields compared to the m-CPBA method. clockss.org This suggests that while MMPP is a valuable tool in the synthetic chemist's arsenal, its application requires case-by-case optimization. beilstein-journals.org
| Oxidizing Agent | Key Characteristics | Application Example | Outcome |
| m-CPBA | Highly effective peroxy acid | Oxidation of 2-bromo-3-acetamidopyridine | Excellent yield clockss.org |
| MMPP | Safer, cost-effective, halogen-free | Oxidation of 2-bromo-3-acetamidopyridine | Low yield clockss.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical oxidation methods. nbinno.com Microbial N-oxidation, in particular, can provide remarkable regioselectivity, which is often difficult to achieve with chemical reagents. nbinno.com For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine compounds. nbinno.com This whole-cell biocatalysis approach is efficient as the microorganism contains all the necessary enzymes and cofactors, simplifying the process. nbinno.com While specific application to Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine has not been detailed, the proven success with pyridine derivatives suggests that biocatalytic strategies could be a promising avenue for the regioselective synthesis of naphthyridine N-oxides, minimizing the formation of unwanted isomers. nbinno.com
Regioselective N-Oxidation Approaches
Palladium-Catalyzed Coupling Reactions and Subsequent Cyclization
An alternative and more controlled strategy for synthesizing specific thienonaphthyridine N-oxide isomers involves building the heterocyclic system through cross-coupling reactions, followed by a cyclization step. clockss.org This method allows for the unambiguous placement of the N-oxide functionality by using a pre-oxidized pyridine building block.
Palladium(0)-catalyzed coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming the key biaryl bond between a thiophene derivative and a pyridine derivative. clockss.org Research has demonstrated the development of synthetic routes to thieno[c]-1,5-naphthyridine-5-oxides and 9-oxides using this principle. clockss.org
The general approach involves two main variations:
Coupling with a Pyridine-N-oxide Precursor: A Pd(0) catalyst is used to couple a formyl-substituted thiophene (either as a boronic acid or a stannane derivative) with an o-bromoamino derivative of a pyridine-N-oxide. clockss.org
Coupling Followed by Reductive Cyclization: A formyl-substituted thiophene derivative is coupled with a nitropyridine. The resulting unsymmetrical biaryl undergoes a reductive cyclization, often using reagents like ammoniacal ferrous sulphate, to form the final thieno-fused naphthyridine N-oxide. clockss.org It was noted that the yield in the coupling reaction with nitropyridines could be enhanced by using copper(II) oxide as a co-reagent. clockss.org
For example, the reaction of 2-bromo-3-nitropyridine with 2-tri-n-butylstannyl-3-thiophenecarbaldehyde, followed by reduction with ferrous sulphate in aqueous ammonia, yielded thieno[3,4-c]-1,5-naphthyridine-5-oxide. clockss.org This multi-step approach provides greater control over the final product's regiochemistry compared to the direct oxidation of the fused tricyclic system.
| Coupling Partners | Catalyst/Reagents | Key Step | Product | Reference |
| Formylthiopheneboronic acid + o-Bromoaminopyridine-N-oxide | Pd(0) | Suzuki Coupling | Thienonaphthyridine-N-oxide | clockss.org |
| Formyltrialkylstannylthiophene + o-Bromoaminopyridine-N-oxide | Pd(0) | Stille Coupling | Thienonaphthyridine-N-oxide | clockss.org |
| Formyltrialkylstannylthiophene + Nitropyridine | Pd(0), Cu(II)O | Stille Coupling / Reductive Cyclization | Thienonaphthyridine-N-oxide | clockss.org |
Cross-Coupling of Thiopheneboronic Acids with Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of thieno-fused naphthyridines. These reactions facilitate the formation of a crucial carbon-carbon bond between a thiophene and a pyridine ring, which is a key step in building the tricyclic scaffold.
The Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction, is widely employed for the synthesis of biaryl compounds and has been adapted for the creation of thieno-fused naphthyridine systems. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or pseudohalide in the presence of a palladium catalyst and a base. mdpi.com
In the context of thieno-fused naphthyridine synthesis, this protocol has been utilized to couple thiophene derivatives with pyridine scaffolds. For instance, the coupling of 3-aminopyridine derivatives with thiopheneboronic acids can be a key step. While specific examples for Thieno[3,4-c] nih.govclockss.orgnaphthyridine 1-oxide are not detailed in the provided sources, the general applicability of Suzuki coupling for creating bonds between thiophene and pyridine rings is well-established. researchgate.netthieme-connect.de The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aryl or Vinyl Boronic Acid/Ester | Aryl or Vinyl Halide/Pseudohalide | Palladium catalyst, Base | Biaryl or Substituted Alkene |
| Thiopheneboronic Acid | Halogenated Pyridine | Pd(PPh3)4, Na2CO3 | Thienylpyridine |
A significant strategy for the synthesis of thieno[c]-1,5-naphthyridine-N-oxides involves the palladium(0)-catalyzed coupling of formylthiopheneboronic acids or formyltrialkylstannylthiophenes with ortho-bromoamino derivatives of pyridine-N-oxides. clockss.org This approach directly incorporates the N-oxide functionality into one of the reacting partners.
The subsequent reductive cyclization of the resulting unsymmetrical biaryls, typically using ammoniacal ferrous sulfate, leads to the formation of the desired thieno[c]naphthyridine-N-oxide. clockss.org This method has been successfully applied to the synthesis of various isomers of thieno[c]-1,5-naphthyridine-5-oxides and 9-oxides. clockss.org The use of copper(II) oxide as a co-reagent has been shown to increase the yield in the initial coupling reaction. clockss.org
Coupling with Bromoamino Pyridine-N-Oxides
The synthesis of thieno[c]fused 1,5-naphthyridine-9-oxides can be achieved using 2-bromo-3-acetamidopyridine-N-oxide as a key starting material. clockss.org This compound is prepared in excellent yield by the N-oxidation of 2-bromo-3-acetamidopyridine with m-chloroperbenzoic acid (mCPBA). clockss.org The subsequent Pd(0)-catalyzed coupling of this N-oxide derivative with formylthiopheneboronic acids or formyltrialkylstannylthiophenes sets the stage for the final cyclization to the tricyclic N-oxide product. clockss.org
Coupling with Nitropyridines and Reductive Cyclization Pathways
An alternative and effective method for the synthesis of thieno[3,4-c]-1,5-naphthyridine-5-oxide involves the coupling of nitropyridines with formylthiopheneboronic acids or formyltrialkylstannylthiophenes. clockss.org For example, the reaction of 2-bromo-3-nitropyridine with 2-tri-n-butylstannyl-3-thiophenecarbaldehyde can be employed. clockss.org The resulting biaryl intermediate then undergoes a reductive cyclization. Treatment with ferrous sulfate in aqueous ammonia leads to the formation of the thieno[3,4-c]-1,5-naphthyridine-5-oxide in reasonable yield. clockss.org
| Starting Materials | Coupling Reaction | Reductive Cyclization Reagent | Product |
|---|---|---|---|
| 2-Bromo-3-nitropyridine and 2-tri-n-butylstannyl-3-thiophenecarbaldehyde | Pd(0)-catalyzed coupling | Ferrous sulfate in aqueous ammonia | Thieno[3,4-c]-1,5-naphthyridine-5-oxide |
Annulation Reactions for Fused Naphthyridine Scaffolds
Annulation reactions, which involve the formation of a new ring onto an existing one, are classical and powerful tools for constructing fused heterocyclic systems like naphthyridines.
Classical Heterocyclic Syntheses (e.g., Friedländer, Skraup)
The Friedländer and Skraup syntheses are well-established methods for the construction of quinoline and naphthyridine ring systems. uni.lumdpi.com These reactions typically involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org
Friedländer Synthesis : This reaction provides a direct route to substituted quinolines and can be adapted for naphthyridine synthesis by using aminopyridine derivatives. mdpi.comwikipedia.org For instance, the reaction of a 3-aminopyridine derivative with a β-keto ester can lead to the formation of a 1,5-naphthyridine ring system. mdpi.com The reaction is often catalyzed by acids or bases. wikipedia.org
Skraup Synthesis : The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. nih.gov This reaction can also be applied to aminopyridines to yield naphthyridines. nih.govmdpi.com For example, 3-aminopyridine can react with glycerol under Skraup conditions to form 1,5-naphthyridine. nih.gov Modified Skraup syntheses have also been developed for the preparation of fused 1,5-naphthyridines. mdpi.com
While these classical methods are powerful, their application to the synthesis of specifically thieno-fused naphthyridines requires appropriately substituted thiophene precursors that can undergo the necessary condensation and cyclization steps.
Semmlere-Wolff Transposition of Oximes
The Semmler-Wolff reaction, also known as Semmler-Wolff aromatization, is a classic method for converting α,β-unsaturated cyclohexenyl ketoximes into the corresponding aromatic amines under acidic conditions. drugfuture.comresearchgate.net This reaction is typically carried out under harsh conditions, such as with anhydrous hydrogen chloride gas in refluxing acetic acid and acetic anhydride. nih.gov The mechanism involves a rearrangement that leads to the formation of an aniline derivative. researchgate.net
While the Semmler-Wolff reaction has been historically applied to the synthesis of substituted anilines and naphthylamines, its utility has been extended to the preparation of heterocyclic systems. researchgate.netnih.gov For instance, the reaction has been investigated with the oximes of tetrahydro-quinolin-8-one and tetrahydro-quinolin-5-one. researchgate.net More recently, palladium-catalyzed versions of the Semmler-Wolff reaction have been developed, overcoming some of the limitations of the classical method, such as harsh conditions and limited functional group compatibility. nih.gov These modern adaptations have proven useful in preparing key intermediates for pharmaceutically active compounds. nih.govresearchgate.net
Despite its application in forming amine-substituted fused rings, specific examples of the Semmlere-Wolff transposition being directly used for the synthesis of the thieno[3,4-c] nih.govtandfonline.comnaphthyridine core were not prominently featured in the reviewed literature. However, its principle of aromatizing a partially saturated nitrogen-containing ring makes it a potentially relevant strategy for precursors bearing a cyclohexenone oxime fused to a pyridine or thiophene ring.
[4+2] Cycloaddition Reactions (e.g., Diels-Alder and Aza-Diels-Alder)
[4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a powerful strategy for the stereoselective synthesis of nitrogen-containing heterocyclic systems. The Povarov reaction, a type of aza-Diels-Alder reaction, has been studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov This method involves the reaction of imines, derived from 3-aminopyridines and aldehydes, with olefins like styrenes. nih.gov The reaction often proceeds through an endo transition state, allowing for the control of stereochemistry, and the resulting tetrahydro-1,5-naphthyridines can be subsequently aromatized to yield the corresponding 1,5-naphthyridine derivatives. nih.gov
The scope of aza-Diels-Alder reactions in this context includes:
Lewis acid activation: This is a common technique to facilitate the cycloaddition. nih.gov
Three-component reactions: Mechanochemical conditions have been developed for a sequential three-component reaction between aromatic amines, α-ketoaldehydes or α-formylesters, and α,β-unsaturated dimethylhydrazones to afford functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. researchgate.net
Heterocyclic azadienes: The use of highly reactive azadienes, such as 1,2,4,5-tetrazines, in inverse-electron-demand Diels-Alder reactions provides another route to construct the pyridazine core, which can be a precursor or analog to the naphthyridine system. nih.gov
While these methods are established for the synthesis of the core 1,5-naphthyridine skeleton, their adaptation for the direct synthesis of thieno-fused analogs, such as Thieno[3,4-c] nih.govtandfonline.comnaphthyridine 1-oxide, would involve the use of appropriately substituted thiophene-based dienophiles or azadienes. The synthesis of benzo[c] nih.govtandfonline.comnaphthyridine alkaloids through an intramolecular Povarov [4+2]-cycloaddition reaction has been described, showcasing the potential of this strategy for creating complex fused systems. nih.gov
Intramolecular Cyclizations and Rearrangement Reactions
Intramolecular cyclization is a cornerstone for the synthesis of fused heterocyclic systems, including thienonaphthyridines. A key strategy for synthesizing thieno[c]-1,5-naphthyridine-N-oxides involves the reductive cyclization of an unsymmetrical biaryl precursor. clockss.org This method entails an initial Pd(0)-catalyzed coupling between a formylthiophene derivative (like a boronic acid or a stannane) and a nitropyridine. The resulting biaryl, containing both a nitro group and a formyl group in an ortho-like relationship, is then treated with a reducing agent such as ammoniacal ferrous sulphate to induce a reductive cyclization, directly forming the fused N-oxide product. clockss.org
Other relevant intramolecular cyclization and rearrangement strategies include:
Photocyclization: A continuous flow method using intramolecular photochemical cyclization has been developed for expedited access to complex heterocycles like thieno[3,2-c]quinolin-4(5H)-ones, demonstrating a modern approach to ring closure. rsc.org
Acid-Catalyzed Cyclization: A one-pot process involving acid-induced hydrolysis of a cyano group and subsequent intramolecular cyclocondensation has been used to synthesize thiadiazine 1-oxides from N-cyano sulfoximines. nih.gov
Base-Catalyzed Cyclization: Thieno[2,3-b]pyridines can be synthesized via the intramolecular cyclization of S-alkylated mercaptopyridine derivatives. scielo.br
Smiles Rearrangement: An efficient method for the synthesis of 1-amino-2,7-naphthyridines has been developed utilizing the Smiles rearrangement. nih.gov
These examples highlight the versatility of intramolecular cyclization, which can be triggered by various means (reductive, photochemical, acid, or base) to construct the final heterocyclic scaffold.
Table 1: Methods for the Synthesis of Thieno[c]-1,5-naphthyridine-N-oxides
| Method | Starting Materials | Key Reagents | Product | Ref |
|---|---|---|---|---|
| Direct Oxidation | Thieno[3,4-c]-1,5-naphthyridine | m-Chloroperbenzoic acid (m-CPBA) | Thieno[3,4-c]-1,5-naphthyridine 9-oxide and 5-oxide | clockss.org |
| Reductive Cyclization | 2-(3-Formyl-2-thienyl)-3-nitropyridine | Ferrous sulphate, aqueous ammonia | Thieno[3,4-c]-1,5-naphthyridine 5-oxide | clockss.org |
| Pd(0)-Catalyzed Coupling and Cyclization | 2-Bromo-3-acetamidopyridine-N-oxide + Formylthiopheneboronic acids/stannanes | Pd(PPh₃)₄ | Thieno[c]-1,5-naphthyridine-9-oxides | clockss.org |
Synthesis of Sulfur-Containing Fused Naphthyridines
The construction of the thiophene ring onto a pre-existing naphthyridine or pyridine core is a common and effective strategy for synthesizing thienonaphthyridines.
One-Stage Procedures for Thiophene Ring Fusion
One-stage, or one-pot, procedures offer an efficient route to fused heterocycles by minimizing intermediate isolation steps. For thienonaphthyridines, a prominent one-stage method involves a Pd(0)-catalyzed cross-coupling reaction between an ortho-haloaminopyridine and a thiophene derivative bearing an ortho-formyl group (e.g., a formylthiopheneboronic acid). The initial cross-coupling product undergoes spontaneous intramolecular cyclization under the reaction conditions to afford the thieno-fused naphthyridine. clockss.org This approach allows for the creation of various isomers of thienonaphthyridines depending on the substitution pattern of the starting materials.
Similarly, one-pot syntheses under phase-transfer catalysis (PTC) conditions have been developed for preparing thienopyridines and naphthyridines from starting materials like cyanoketene S,S-acetals and cyanothioacetamide. tandfonline.com Another one-step synthesis describes the reaction of benzylidene-cyanothioacetamide with cyclic ketones to produce various fused thiones, which are then converted to thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net
Cyclization of S-Alkylated Naphthyridine Derivatives
This strategy involves a two-step process: S-alkylation of a sulfur-containing naphthyridine or pyridine derivative, followed by an intramolecular cyclization to form the fused thiophene ring. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily undergo SN2 reactions with alkyl halides. masterorganicchemistry.com
A specific example is the synthesis of thieno[2,3-c]-2,7-naphthyridines. This process starts with a 3-chloro-2,7-naphthyridine, which is first alkylated with ethyl 2-mercaptoacetate to form an intermediate S-alkylated thioether derivative. This intermediate is then cyclized to yield the target thieno[2,3-c]-2,7-naphthyridine. nih.gov A similar approach is used for thieno[2,3-b]pyridines, where 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles are alkylated with α-halogen compounds in the presence of a base like sodium alkoxide, leading to subsequent intramolecular cyclization. scielo.br The use of odorless and stable xanthates as thiol surrogates represents a modern, green approach for the synthesis of the precursor thioethers. researchgate.net
Chemical Reactivity and Transformation Studies of Thieno 3,4 C 1 2 Naphthyridine 1 Oxide
Reactions at the N-Oxide Moiety
The N-oxide functional group in Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide is the primary site for a variety of chemical transformations. It can be removed, or it can act as an activating group to facilitate substitutions on the pyridine (B92270) ring portion of the molecule.
Deoxygenation Reactions of Naphthyridine N-Oxides
The N-oxide function is often introduced to facilitate a specific substitution reaction on the heterocyclic ring, after which its removal is necessary to yield the desired substituted product. clockss.org Deoxygenation is a common final step in the synthetic sequence involving heteroaromatic N-oxides. A variety of reagents can accomplish this transformation, with the choice depending on the tolerance of other functional groups within the molecule.
Commonly employed methods for the deoxygenation of N-oxides include the use of trivalent phosphorus compounds like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). Additionally, catalytic hydrogenation or reduction with metals such as iron or zinc can be effective. mdpi.com These reactions proceed by abstracting the oxygen atom from the nitrogen, restoring the lone pair to the nitrogen and yielding the parent thienonaphthyridine. The selection of a specific deoxygenation protocol would be contingent on the nature of any substituents added in prior steps.
Reaction with Thionyl Chlorides and Thionyl Bromides
The reaction of heteroaromatic N-oxides with thionyl chloride (SOCl₂) or similar reagents like phosphorus oxychloride (POCl₃) is a well-established method for introducing a halogen atom, typically at the position alpha (C2 or C6) to the N-oxide. scripps.edu While specific studies on Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide with thionyl halides are not detailed in the reviewed literature, the reaction of 1,5-naphthyridine (B1222797) N-oxide with POCl₃ provides a strong precedent, yielding a mixture of chlorinated 1,5-naphthyridines. scripps.edu
The mechanism involves the initial attack of the N-oxide oxygen onto the electrophilic sulfur atom of thionyl chloride, forming an intermediate adduct. A chloride ion then acts as a nucleophile, attacking the activated position alpha to the ring nitrogen, followed by elimination to afford the chlorinated product. This transformation provides a valuable route to halo-substituted thienonaphthyridines, which can serve as precursors for further cross-coupling reactions.
Nucleophilic Addition to Naphthyridine N-Oxides
The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, a reaction that is generally difficult on the parent pyridine system due to its electron-deficient nature. The oxygen atom, through its electron-withdrawing inductive effect and resonance stabilization of anionic intermediates (σ-complexes), renders the carbon atoms at the positions alpha and gamma to the nitrogen atom electrophilic.
This activation allows for a range of nucleophiles, such as organometallics, amines, or alkoxides, to add to the ring. clockss.org The initial addition product can then rearomatize through the elimination of a leaving group, if one is present, in a process known as nucleophilic aromatic substitution (SNAr). In the absence of a leaving group, the intermediate may undergo oxidation to yield the substituted aromatic N-oxide. This reactivity pattern is a cornerstone of pyridine N-oxide chemistry and is applicable to fused systems like Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide. researchgate.net
Cyanation Reactions via N-Oxide Intermediates
The introduction of a cyano group, a versatile synthetic handle, can be effectively achieved through the N-oxide intermediate in a process known as the Reissert-Henze reaction. scispace.comacs.org This reaction typically involves treating the N-oxide with an acylating agent, such as benzoyl chloride, in the presence of a cyanide source, like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). mdpi.com
The mechanism proceeds via O-acylation of the N-oxide, which generates a highly electrophilic N-acyloxypyridinium intermediate. This intermediate is readily attacked by the cyanide nucleophile, preferentially at the alpha-position (the carbon adjacent to the nitrogen). Subsequent elimination of the acyl group and rearomatization yields the corresponding α-cyano-substituted heterocycle. This method provides a regioselective route to cyanated thienonaphthyridines, which are valuable precursors for carboxylic acids, amides, and amines. scispace.com
| Reaction | Reagents | Typical Position of Attack | Product Type |
| Reissert-Henze Cyanation | 1. Acyl Halide (e.g., BzCl) 2. Cyanide Source (e.g., KCN, TMSCN) | Alpha to N-oxide | α-Cyanothienonaphthyridine |
Electrophilic Substitution Reactions (SEAr) on the Fused System
Nitration Studies and Regioselectivity
Nitration is a canonical electrophilic aromatic substitution reaction. The synthesis of thieno[c]fused 1,5-naphthyridine-N-oxides was expressly undertaken to study their nitration, as the parent compounds are largely unreactive. clockss.org The N-oxide function, despite deactivating the pyridine ring it is attached to, is not expected to prevent electrophilic attack on the fused, electron-rich thiophene (B33073) ring.
In fused heterocyclic systems containing both an electron-rich ring (thiophene) and an electron-deficient ring (pyridine or pyridine N-oxide), electrophilic attack is predicted to occur preferentially on the electron-rich thiophene moiety. The precise position of nitration on the thiophene ring within the Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide system would be determined by the directing effects of the fused pyridine N-oxide ring and the inherent reactivity of the thiophene alpha and beta positions. Detailed experimental studies on this specific isomer are required to definitively establish the regiochemical outcome.
| Reactant | Nitrating Agent | Predicted Site of Substitution | Rationale |
| Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide | HNO₃/H₂SO₄ | Thiophene Ring | The thiophene ring is significantly more electron-rich and activated towards SEAr compared to the electron-deficient pyridine N-oxide ring. |
Bromination Studies
There is no available scientific literature describing the bromination of Thieno[3,4-c]naphthyridine 1-oxide. The reactivity of the thieno[3,4-c]naphthyridine ring system towards electrophilic halogenation, and how the N-oxide functionality influences the regioselectivity and reaction conditions, has not been reported.
Nucleophilic Substitution Reactions (SNAr)
No studies have been published on the nucleophilic aromatic substitution reactions of Thieno[3,4-c]naphthyridine 1-oxide. The susceptibility of the ring system to nucleophilic attack, and the potential for the N-oxide to activate or deactivate certain positions, remains an uninvestigated area of its chemistry.
Chichibabin Amination
Specific research on the Chichibabin amination of Thieno[3,4-c]naphthyridine 1-oxide is not found in the current body of scientific literature. This reaction, which typically involves the amination of nitrogen-containing heterocycles, has not been documented for this particular compound.
Halogen Displacement Reactions
There are no documented examples of halogen displacement reactions for halogenated derivatives of Thieno[3,4-c]naphthyridine 1-oxide. The synthesis of such halogenated precursors and their subsequent reactivity with nucleophiles have not been reported.
Reissert Addition Reactions
The Reissert addition, a reaction characteristic of certain nitrogen-containing heterocyclic compounds, has not been described for Thieno[3,4-c]naphthyridine 1-oxide.
Reduction and Oxidation Reactions of the Ring System
The behavior of the Thieno[3,4-c]naphthyridine 1-oxide ring system under reductive or oxidative conditions is currently not documented. The stability of the thiophene and pyridine rings, as well as the N-oxide functionality, under such conditions has not been experimentally determined.
Hydrogenation and Birch-type Reduction
There are no published studies on the hydrogenation or Birch-type reduction of Thieno[3,4-c]naphthyridine 1-oxide. The conditions required for the reduction of the pyridine or thiophene rings, or the N-oxide group, have not been investigated.
Side Chain Modifications and Functionalization
Side chain modification is a critical strategy for modulating the properties of heterocyclic compounds. mdpi.com By altering the functional groups attached to the core ring system, researchers can fine-tune parameters such as solubility, crystallinity, and intermolecular interactions. mdpi.com For fused 1,5-naphthyridines, a variety of reactions can be employed to modify side chains, enabling the synthesis of diverse derivatives. nih.gov
The introduction of heteroatoms, such as sulfur, into side chains can significantly affect the electron density distribution of the molecule's frontier orbitals (HOMO and LUMO), thereby influencing its electronic and optical properties. mdpi.com Functionalization can also be achieved through selective oxidation of the heterocyclic core, leading to the introduction of new functional groups or the formation of dimers through oxidative coupling, as has been observed in the thieno[2,3-b]pyridine (B153569) series. nih.gov
N-Alkylation of Fused Dihydro- or Tetrahydronih.govclockss.orgnaphthyridines
The N-alkylation of the nitrogen atom within the dihydro- or tetrahydro-pyridine ring of fused nih.govclockss.orgnaphthyridines is a frequently performed and important modification. nih.gov This reaction typically proceeds via a nucleophilic substitution (SN) mechanism where the nitrogen atom acts as a nucleophile, attacking an alkyl halide. nih.gov The reactivity of this nitrogen atom, however, is sensitive to the electronic effects of substituents elsewhere in the heterocyclic system. nih.gov
A representative example is the N-alkylation of methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govclockss.orgnaphthyridine-6-carboxylate with iodoethane in DMSO. nih.gov The nucleophilicity of the nitrogen atom at the N1 position in 1,2,3,4-tetrahydro-1,5-naphthyridine scaffolds has been exploited in various reactions, including epoxide openings, palladium-catalyzed N-arylations, and reactions with isocyanates to form ureas. nih.gov These transformations underscore the utility of the ring nitrogen as a key handle for structural diversification.
Table 2: N-Alkylation Reaction Example
| Reactant | Reagent | Solvent | Product |
|---|
Derivatization and Structure Activity Relationship Sar Studies of Thieno 3,4 C 1 2 Naphthyridine 1 Oxide Analogs
Design and Synthesis of Thieno[3,4-c]nih.govnih.govnaphthyridine 1-oxide Derivatives
The design of thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide derivatives is predicated on established medicinal chemistry principles, aiming to modulate properties such as potency, selectivity, and pharmacokinetic parameters. The synthesis of these complex heterocyclic systems requires multi-step procedures, with several methodologies having been developed to construct the core structure and introduce chemical diversity.
Three primary methods have been established for the synthesis of thieno[c]-1,5-naphthyridine-N-oxides. nih.govnih.gov These synthetic routes offer access to the different isomers and provide frameworks for creating a variety of derivatives.
One major synthetic strategy involves the direct N-oxidation of the parent thieno[3,4-c]-1,5-naphthyridine. nih.gov This reaction, typically employing an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), can lead to a mixture of the 9-oxide and the 5-oxide, with the yields being notably low. nih.gov The use of magnesium monoperoxyphthalate hexahydrate (MMPP), a safer and more cost-effective oxidizing agent, has been explored but resulted in even lower yields in these specific cases. nih.gov
A second, more versatile approach is based on the Palladium(0)-catalyzed cross-coupling reaction. nih.govnih.gov This method allows for the construction of the tricyclic system from two separate heterocyclic precursors. For instance, the coupling of o-bromoamino derivatives of pyridine-N-oxides with formylthiopheneboronic acids or formyltrialkylstannylthiophenes can be employed. nih.govnih.gov A key starting material for the synthesis of the 9-oxide derivatives is 2-bromo-3-acetamidopyridine-N-oxide, which can be prepared in high yield from 2-bromo-3-acetamidopyridine. nih.gov
The third synthetic pathway involves the coupling of nitropyridines with thiophene (B33073) derivatives, followed by a reductive cyclization step. nih.govnih.gov The unsymmetrical biaryl compounds formed in the initial coupling are treated with reagents like ammoniacal ferrous sulphate to induce ring closure and form the thieno[c]-1,5-naphthyridine-N-oxide scaffold. nih.govnih.gov It has been noted that the inclusion of copper(II) oxide as a co-reagent can enhance the yield of the initial coupling reaction. nih.govnih.gov
| Method | Description | Starting Materials Example | Reagents | Key Features |
| Direct N-Oxidation | Oxidation of the parent heterocycle. | Thieno[3,4-c]-1,5-naphthyridine | m-Chloroperbenzoic acid (m-CPBA) | Can produce a mixture of N-oxide isomers; generally low yield. nih.gov |
| Pd(0)-Catalyzed Coupling | Construction of the tricyclic system via cross-coupling. | 2-Bromo-3-acetamidopyridine-N-oxide and a formylthiopheneboronic acid. | Pd(0) catalyst | Offers greater versatility for introducing substituents. nih.govnih.gov |
| Coupling and Reductive Cyclization | Formation of a biaryl intermediate followed by ring closure. | A nitropyridine and a formyltrialkylstannylthiophene. | Ammoniacal ferrous sulphate, Copper(II) oxide (co-reagent) | The use of a co-reagent can improve coupling yields. nih.govnih.gov |
SAR Analysis of Substituent Effects on Naphthyridine Cores
While specific structure-activity relationship (SAR) studies on thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide are not extensively documented in the public domain, valuable insights can be drawn from research on related 1,5-naphthyridine (B1222797) derivatives. These studies highlight how the strategic placement of various substituents on the naphthyridine core can significantly influence biological activity, particularly cytotoxicity against cancer cell lines.
For a series of naphthyridine derivatives, it was found that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxicity. nih.gov The introduction of hydrophobic groups, such as a methyl group, on the C-2 naphthyl ring was favorable for activity against HeLa cells. nih.gov Conversely, the presence of hydrophilic groups near the C-4 carbonyl and C-1 NH groups was predicted to increase activity. nih.gov Furthermore, hydrogen bond donor groups at the C-1 NH position of the naphthyridine and at certain positions of the C-2 naphthyl ring were suggested to enhance cytotoxic effects. nih.gov
In a study of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors with a 1,5-naphthyridine motif, a narrow range of substituents at the C-2 and C-7 positions were found to be optimal for antibacterial activity. nih.gov Specifically, an alkoxy (methoxy) or cyano group at C-2, and a halogen or hydroxyl group at C-7, were preferred. nih.gov Substitutions at other positions on the naphthyridine core were generally detrimental to the activity. nih.gov
These findings suggest that for thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide analogs, careful consideration of the electronic and steric properties of substituents on the naphthyridine portion of the molecule is paramount for optimizing biological activity. The N-oxide functionality itself is known to significantly alter the electronic properties of the heterocyclic system, which would in turn influence the SAR.
| Position | Favorable Substituents (Based on related Naphthyridines) | Potential Impact on Activity |
| C-1 (Naphthyridine) | NH group, Hydrogen bond donors | Crucial for cytotoxicity in some series. nih.gov |
| C-2 (Naphthyridine) | Naphthyl ring, Methoxy, Cyano groups | Important for cytotoxicity and antibacterial activity. nih.govnih.gov |
| C-4 (Naphthyridine) | Carbonyl group, Hydrophilic groups nearby | Important for cytotoxicity. nih.gov |
| C-7 (Naphthyridine) | Halogen, Hydroxyl groups | Preferred for optimal antibacterial activity in some series. nih.gov |
Impact of Fused Ring Systems on Biological Activity Profiles
The introduction of a fused thiophene ring can lead to a more extended, rigid, and planar structure, which can enhance binding to flat hydrophobic regions of proteins or intercalate with DNA. In the context of polymer photocatalysts, it has been shown that fused thiophene rings can broaden light absorption and enhance photocurrent intensity compared to unfused thiophene rings. mdpi.com While this is a photophysical property, it underscores the significant electronic alterations that fused rings can induce, which are also relevant for biological activity.
In studies of related thieno[2,3-b]pyridines, the discovery that large lipophilic groups appended to the pyridine (B92270) ring enhanced biological activity opened up new avenues for exploration. nih.gov This suggests that the region of the molecule derived from the pyridine part of the naphthyridine core is a key area for modification. The fusion of the thiophene ring creates a unique electronic environment and steric profile that can be exploited for targeted drug design. For instance, in thieno[2,3-d]pyrimidines, another class of related fused heterocycles, the sulfur atom of the thiophene ring has been proposed to mimic the 4-amino group of methotrexate (B535133) in binding to dihydrofolate reductase. nih.gov This highlights how the fused thiophene ring can play a direct role in target engagement.
The presence of the N-oxide group in thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide further modifies the electronic landscape. The combination of a fused ring system with an N-oxide moiety has been shown in other heterocyclic systems to be a good strategy for achieving high density and low sensitivity in energetic materials, due to extensive hydrogen bonding and π-π stacking interactions. While the application is different, the underlying principles of intermolecular interactions are relevant to how these molecules might pack in a crystal lattice or interact with a biological macromolecule.
Development of Derivative Libraries and Combinatorial Chemistry Approaches
The systematic exploration of the chemical space around the thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide scaffold can be greatly accelerated through the development of derivative libraries and the application of combinatorial chemistry techniques. While there are no specific reports on the large-scale combinatorial synthesis of thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide derivatives, the principles have been successfully applied to related heterocyclic systems.
For example, a parallel solution-phase synthesis of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been accomplished, demonstrating the feasibility of creating a combinatorial library with four points of diversity on a related thieno-fused scaffold. nih.gov This was achieved by constructing the core with two initial points of diversity, followed by derivatization at two other positions. nih.gov
The chemistry of 1,2,3,4-tetrahydro-1,5-naphthyridines has also been explored to assess their potential as scaffolds for library development. The reactivity of the N1 nitrogen as a nucleophile was found to be sensitive to the electronic effects of substituents, which is a key consideration when planning a combinatorial synthesis.
A potential combinatorial approach for thieno[3,4-c] nih.govnih.govnaphthyridine 1-oxide could involve the versatile Pd(0)-catalyzed coupling synthesis. By using a diverse set of substituted pyridine-N-oxide precursors and a variety of substituted thiophene building blocks, a library of analogs could be generated. Subsequent modifications at different positions on the tricyclic core could further expand the library. Such libraries are invaluable for high-throughput screening to identify initial hits for various biological targets, which can then be further optimized through more focused medicinal chemistry efforts.
Spectroscopic Characterization and Structural Elucidation of Thieno 3,4 C 1 2 Naphthyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy has been an indispensable tool in the structural determination of thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Analysis.
While a complete, detailed assignment of the ¹H NMR spectrum for thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide is not extensively documented in the available literature, the analysis of related thieno[c]-fused 1,5-naphthyridine-N-oxides provides valuable insights into the expected proton chemical shifts and coupling patterns. For instance, in a related compound, specific proton signals and their multiplicities have been identified, which can be used to infer the electronic environment of the protons in the target molecule. clockss.org The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling constants being influenced by the positions of the nitrogen atom and the N-oxide functionality.
¹³C NMR Studies of Carbon Chemical Shifts.
The ¹³C NMR spectrum of thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide, referred to as thieno[3,4-c]-1,5-naphthyridine-5-oxide (9) in the primary literature, has been reported and the chemical shifts assigned. clockss.org The presence of the N-oxide group significantly influences the chemical shifts of the carbon atoms, particularly those alpha and gamma to the nitrogen oxide. clockss.org A notable characteristic is the broadening of the resonance for the carbon atom alpha to the N-oxide by approximately 2-3 Hz due to line width effects. clockss.org
Table 1: ¹³C NMR Chemical Shifts for Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 125.6 |
| C3 | 122.9 |
| C4 | 134.6 |
| C5a | 134.7 |
| C6 | 128.5 |
| C7 | 125.8 |
| C8 | 145.4 |
| C9b | 131.0 |
| C9c | 141.0 |
Data sourced from Gronowitz et al., 1993. clockss.org
Two-Dimensional NMR Techniques (e.g., HETCOR).
To unambiguously assign the carbon signals, two-dimensional NMR techniques such as Heteronuclear Chemical Shift Correlation (HETCOR) have been employed. clockss.org This technique establishes correlations between directly bonded protons and carbons, allowing for the definitive assignment of the carbon resonances based on the known proton spectrum. The use of ¹H-¹³C HETCOR spectra was crucial in confirming the assignments presented in the ¹³C NMR data table. clockss.org
Infrared (IR) Spectroscopy.
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While specific IR data for thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide is not detailed, the IR spectra of its precursors offer clues to its expected absorption bands. For example, the precursor 3-(3-Nitropyridin-2-yl)-4-thiophenecarbaldehyde shows characteristic peaks for C-H stretching (νCH) at 3070 cm⁻¹, a carbonyl stretch (νCO) at 1650 cm⁻¹, and nitro group (νNO₂) absorptions at 1340 cm⁻¹. clockss.org For the final product, the presence of the N-oxide bond would be expected to give rise to a characteristic stretching vibration.
Mass Spectrometry (MS).
High-Resolution Mass Spectrometry (HRMS) has been utilized to confirm the elemental composition of related thieno[c]naphthyridine derivatives. clockss.org This technique provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. While a detailed fragmentation pattern for thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide is not provided in the literature, HRMS would be the definitive method to confirm its molecular weight and formula.
UV-Visible Spectroscopy and Optical Properties.
The UV-Visible absorption properties of thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide have not been explicitly reported. However, the study of related fused heterocyclic systems indicates that these compounds typically exhibit absorption maxima in the UV-Vis region. The electronic transitions within the aromatic system, influenced by the heteroatoms and the N-oxide group, would determine the specific wavelengths of maximum absorption (λmax).
Advanced Spectroscopic Methods (e.g., Raman, Phosphorescence, Luminescence, Photoelectron, Electron Paramagnetic Resonance)
The application of advanced spectroscopic techniques is fundamental to unraveling the intricate electronic structure and photophysical properties of complex heterocyclic molecules like Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide. While foundational methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry provide crucial information on the molecular framework, techniques including Raman, luminescence, and resonance spectroscopies offer deeper insights into vibrational modes, excited states, and electron distribution.
Detailed experimental data for Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide using these advanced methods are not extensively available in the public domain. However, the characterization of the closely related isomer, thieno[3,4-c] clockss.orgrsc.orgnaphthyridine-5-oxide, has been reported, providing a valuable reference point. clockss.org The study by Gronowitz et al. (1993) focused on the synthesis and NMR characterization of various thieno[c]-fused 1,5-naphthyridine-N-oxides. clockss.org
In the absence of specific data for the 1-oxide isomer, the following sections outline the expected applications and potential findings from these advanced spectroscopic methods, based on the known behavior of related N-heterocyclic oxides and fused thiophene (B33073) systems.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. For Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide, Raman spectroscopy would be expected to reveal characteristic bands corresponding to the stretching and bending vibrations of the fused ring system. Key vibrational modes would include:
N-O Stretching: The N-oxide functional group typically exhibits a strong Raman signal. In pyridine (B92270) N-oxide, this band is observed around 1254 cm⁻¹. ias.ac.in Its precise position in the title compound would be influenced by the electronic effects of the fused thieno-naphthyridine system.
C=C and C=N Stretching: Vibrations associated with the aromatic rings would appear in the 1400-1650 cm⁻¹ region.
C-S Stretching: The thiophene ring would produce characteristic C-S stretching and ring deformation modes, typically observed at lower wavenumbers.
A hypothetical data table for the expected Raman bands is presented below. The exact wavenumbers would require experimental verification.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| N-O Stretch | 1240 - 1280 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium - Strong |
| Ring Breathing Modes | 950 - 1100 | Medium |
| C-H Bending (in-plane) | 1100 - 1300 | Weak - Medium |
| C-S Stretch | 650 - 750 | Medium |
| C-H Bending (out-of-plane) | 700 - 900 | Weak |
Phosphorescence and Luminescence Spectroscopy
Luminescence spectroscopy, encompassing both fluorescence and phosphorescence, provides critical information about the excited electronic states of a molecule. Heteroaromatic N-oxides are known to exhibit interesting photophysical properties. mdpi.comacs.org
Fluorescence: Excitation of Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide with UV light would likely lead to fluorescence from the lowest singlet excited state (S₁). The emission wavelength would be dependent on the solvent polarity and the extent of conjugation in the molecule. Fused aromatic systems often fluoresce in the blue-violet region of the spectrum.
Phosphorescence: Due to the presence of the sulfur atom (a relatively heavy atom) and the N-oxide group, intersystem crossing from the singlet to the triplet manifold (T₁) could be facilitated. This would result in phosphorescence at a longer wavelength and with a longer lifetime compared to fluorescence. Such measurements are typically performed at low temperatures (e.g., 77 K) to minimize non-radiative decay processes.
Detailed studies on related fused-ring thieno[3,4-b]pyrazine (B1257052) systems have shown that the photophysical properties are highly dependent on the specific molecular structure. mdpi.comfigshare.comnih.gov
A representative table of expected photophysical data is shown below.
| Property | Expected Observation |
| Absorption Maximum (λ_abs) | UV region, likely with multiple bands |
| Fluorescence Maximum (λ_em) | Longer wavelength than absorption, sensitive to solvent |
| Phosphorescence Maximum (λ_phos) | Longer wavelength than fluorescence, observable at low T |
| Quantum Yield (Φ) | Variable, dependent on structure and environment |
| Excited State Lifetime (τ) | Nanoseconds (fluorescence), ms (B15284909) to s (phosphorescence) |
Photoelectron and Electron Paramagnetic Resonance (EPR) Spectroscopy
Photoelectron Spectroscopy (PES): This technique measures the ionization potentials of a molecule, providing direct information about the energies of the molecular orbitals. For Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide, PES could be used to determine the energies of the HOMO and LUMO, which is crucial for understanding its electronic behavior and reactivity. The low-lying HOMO in many thieno-fused systems contributes to their stability and p-type semiconducting properties. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique for studying chemical species that have one or more unpaired electrons. In its ground state, Thieno[3,4-c] clockss.orgrsc.orgnaphthyridine 1-oxide is a diamagnetic molecule and would not be EPR active. However, EPR could be employed to study its radical cations or anions, which could be generated chemically or electrochemically. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density across the molecule, offering insights into the nature of its frontier molecular orbitals.
Computational Chemistry and Theoretical Studies of Thieno 3,4 C 1 2 Naphthyridine 1 Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. espublisher.com It is widely employed to predict molecular properties, such as electronic structure, geometry, and reactivity, with a favorable balance between accuracy and computational cost. espublisher.comnih.gov
DFT calculations are instrumental in elucidating the electronic properties of molecules by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The distribution of these orbitals provides insight into the regions of a molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). arabjchem.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. espublisher.comarabjchem.org A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. arabjchem.org For Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide, DFT calculations would map the electron density distribution across the fused ring system, identifying the locations of the HOMO and LUMO. This analysis helps predict the molecule's behavior in chemical reactions and its potential as an electronic material. rsc.org
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.50 | Electron-donating capability |
| LUMO Energy | -2.80 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.70 | Kinetic stability and reactivity |
Conformational analysis via DFT is used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to find the global minimum on the potential energy surface. unimib.it For a rigid, polycyclic aromatic system like Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide, the primary goal of geometry optimization is to calculate precise bond lengths, bond angles, and dihedral angles. These calculations confirm the planarity of the fused ring system and reveal any minor distortions caused by steric hindrance or electronic effects from the N-oxide group and the sulfur atom. The optimized geometry serves as the foundational input for more advanced computational studies, such as molecular docking and the simulation of spectroscopic properties. nih.gov
Tautomerism, the interconversion of structural isomers, is a critical consideration in heterocyclic chemistry. DFT calculations are a reliable method for investigating the relative stabilities of different tautomeric forms. nih.gov In substituted naphthyridine systems, prototropic tautomerism can occur, significantly influencing the molecule's chemical properties and biological interactions. nih.gov
Theoretical studies can compute the thermodynamic and kinetic features of the conversion processes between tautomers. nih.gov By calculating the relative energies of potential tautomers and the energy barriers for their interconversion, researchers can predict the predominant form under specific conditions. For instance, in related heterocyclic systems, DFT has been used to determine the relative stability of keto-enol or amine-imine tautomers, finding that the keto form is often more stable. nih.gov Such analysis for derivatives of Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide would be crucial for understanding its reactivity and potential receptor binding modes.
Molecular Modeling and Docking Simulations (Pre-clinical Focus)
Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein or nucleic acid. nih.govwum.edu.pk These simulations provide insights into the binding mode and affinity, guiding the design of more potent and selective therapeutic agents. nih.gov
Molecular docking simulations begin by placing a computationally generated 3D model of the ligand, such as Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide, into the active site of a target protein. An algorithm then explores various possible orientations and conformations of the ligand within the binding pocket. bohrium.com The primary output is a prediction of the most stable binding pose, which details the specific intermolecular interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For example, 1,5-naphthyridine (B1222797) derivatives have been identified as inhibitors of the TGF-beta type I receptor (ALK5), a protein kinase. nih.gov Docking studies of Thieno[3,4-c] clockss.orgnih.govnaphthyridine 1-oxide into the ALK5 active site could predict key interactions, such as hydrogen bonding between the N-oxide oxygen and residues in the kinase hinge region, which is a common binding motif for kinase inhibitors. nih.gov
A critical aspect of docking simulations is the use of a scoring function to estimate the binding affinity (ΔG) of the ligand for the target protein. bohrium.com This score, typically expressed in kcal/mol, quantifies the strength of the ligand-target interaction, with more negative values indicating stronger binding. wum.edu.pk By comparing the binding scores of different molecules, researchers can prioritize compounds for synthesis and experimental testing.
These orientational studies also reveal the preferred "pose" or spatial arrangement of the ligand in the binding site. nih.gov Understanding the optimal orientation is crucial for structure-activity relationship (SAR) studies, as it helps explain why certain chemical modifications enhance or diminish biological activity. The binding mode predicted by docking can later be validated experimentally, often through X-ray crystallography of the ligand-protein complex, which provides a definitive picture of the interaction. nih.gov
| Parameter | Result |
|---|---|
| Protein Target | TGF-beta type I receptor (ALK5) |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Predicted Interactions | Hydrogen bond with Met109; Hydrophobic interactions with Val85, Ala115 |
| Predicted Orientation | Thiophene (B33073) ring in hydrophobic pocket; N-oxide oriented towards solvent |
Mechanistic Insights from Theoretical Studies of Thieno[3,4-c]nih.govresearchgate.netnaphthyridine 1-oxide
Theoretical and computational chemistry play a pivotal role in elucidating the intricate mechanisms of chemical reactions, offering insights that are often challenging to obtain through experimental methods alone. For a complex heterocyclic system like Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide, computational studies can predict reaction pathways, determine the stability of intermediates, and explain the regioselectivity of reactions such as electrophilic nitration. While specific theoretical studies on the electrophilic nitration of Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide are not extensively documented in publicly available literature, the general principles governing such reactions in related aza-containing aromatic N-oxides provide a strong basis for understanding its reactivity.
The introduction of an N-oxide functionality into a heterocyclic system is known to significantly influence its electronic properties. The N-oxide group acts as a strong activating group for electrophilic substitution on the aromatic rings. This is attributed to the resonance effect, where the oxygen atom can donate electron density to the ring system, thereby stabilizing the positively charged intermediates formed during electrophilic attack.
Reaction Pathway Analysis (e.g., Electrophilic Nitration)
The electrophilic nitration of aromatic compounds typically proceeds via a two-step mechanism involving the formation of a Wheland intermediate (also known as a sigma complex or arenium ion). In the case of Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide, the nitrating agent (commonly a mixture of nitric acid and sulfuric acid, which generates the nitronium ion, NO₂⁺) would first attack an electron-rich position on the heterocyclic scaffold.
Computational studies on related heterocyclic N-oxides suggest that the reaction pathway for electrophilic nitration would involve the following key steps:
Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic Attack: The nitronium ion attacks the π-electron system of the Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide. The position of this attack is directed by the electronic distribution within the molecule, which is influenced by the fused thiophene and pyridine-N-oxide rings. Theoretical calculations, such as Density Functional Theory (DFT), would be employed to determine the most favorable site of attack by calculating the activation energies for the formation of various possible Wheland intermediates. The positions activated by the N-oxide group are generally the ortho and para positions relative to the N-oxide.
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.
The regioselectivity of the nitration would be determined by the relative stabilities of the possible Wheland intermediates. Computational analysis would involve mapping the potential energy surface of the reaction to identify the transition states and intermediates for nitration at each possible position on both the thiophene and the pyridine (B92270) rings.
The following table outlines a hypothetical reaction pathway for the electrophilic nitration of Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide, highlighting the key stages that would be investigated in a computational study.
| Step | Description | Computational Investigation |
| 1 | Generation of the electrophile (NO₂⁺) | Not typically the focus for substrate reactivity studies. |
| 2 | Attack of NO₂⁺ on the aromatic ring | Calculation of electrostatic potential maps to predict likely sites of attack. |
| 3 | Formation of Wheland Intermediates | Geometry optimization and energy calculation of all possible sigma complexes. |
| 4 | Identification of Transition States | Locating the transition state structures connecting the reactants to the intermediates. |
| 5 | Calculation of Activation Energies | Determining the energy barriers for the formation of each Wheland intermediate. |
| 6 | Deprotonation and Product Formation | Modeling the final deprotonation step to yield the nitrated product. |
Intermediate Structure and Stability Investigations
A cornerstone of mechanistic studies in computational chemistry is the investigation of the structure and stability of reaction intermediates. For the electrophilic nitration of Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide, the stability of the Wheland intermediate is the primary determinant of the reaction's regioselectivity.
Theoretical calculations would be used to assess the relative energies of the various possible Wheland intermediates that can be formed upon the addition of the nitronium ion to different positions of the thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide core. The intermediate with the lowest energy (i.e., the most stable) would correspond to the major reaction pathway.
The stability of these intermediates is influenced by several factors:
Resonance Stabilization: The positive charge of the Wheland intermediate can be delocalized over the aromatic system. The N-oxide group plays a significant role in this delocalization, particularly for attack at the positions ortho and para to the nitrogen oxide.
Inductive Effects: The electronegativity of the nitrogen and sulfur atoms, as well as the N-oxide group, will influence the charge distribution.
Aromaticity: The disruption and subsequent restoration of aromaticity are key energetic considerations.
Computational methods would allow for the visualization of the molecular orbitals and the distribution of charge in the intermediates, providing a clear picture of how the positive charge is stabilized. The calculated relative energies of the intermediates would provide a quantitative measure of their stability.
The following data table illustrates the type of information that would be generated from a computational investigation into the stability of the Wheland intermediates for the nitration of Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide. The energy values are hypothetical and serve to demonstrate the expected outcome of such a study.
| Position of Nitration | Relative Energy of Wheland Intermediate (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| C-3 (Thiophene ring) | +5.2 | Proximity to sulfur may influence stability. |
| C-4 (Pyridine ring) | 0.0 (Most Stable) | Ortho to N-oxide, significant resonance stabilization. |
| C-6 (Pyridine ring) | +2.5 | Para to N-oxide, good resonance stabilization. |
| C-7 (Pyridine ring) | +8.1 | Meta to N-oxide, less effective charge delocalization. |
| C-8 (Pyridine ring) | +7.9 | Meta to N-oxide, less effective charge delocalization. |
Based on such hypothetical data, the preferred site of nitration would be the C-4 position, as it leads to the most stable intermediate. This is consistent with the general observation that electrophilic substitution on pyridine N-oxides occurs preferentially at the ortho and para positions.
Pre Clinical Biological Activities and Mechanistic Investigations of Thieno 3,4 C 1 2 Naphthyridine 1 Oxide and Its Derivatives
Antimicrobial Activity Studies
Derivatives of thieno-naphthyridine and related structures have been explored for their potential to combat microbial infections.
While specific studies focusing solely on Thieno[3,4-c] ontosight.airesearchgate.netnaphthyridine 1-oxide are limited in the provided results, the broader class of naphthyridine and thienopyrimidine derivatives has demonstrated notable antibacterial action. For instance, certain thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, their activity against Gram-negative strains was found to be moderate to weak. nih.gov
Another study on thieno[2,3-c] nih.govresearchgate.netnaphthyridine derivatives reported that compounds with an acetyl group exhibited strong antibacterial effects against Bacillus cereus and Escherichia coli, with MIC values between 7.0–8.0 μg/mL. nih.gov The first antibacterial agent from the naphthyridine class to be used clinically was nalidixic acid, which functions by inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication in Gram-negative bacteria. nih.gov
It is important to note that not all derivatives show significant activity. For example, some novel thieno[2,3-b] ontosight.ainih.gov dithiine-1,1-dioxide derivatives displayed insignificant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis strain mc26230, with MIC values greater than 100 μM. yu.edu.jo
Table 1: Antibacterial Activity of Selected Thieno-Naphthyridine Derivatives and Related Compounds
| Compound Class | Bacterial Strain(s) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2 - 16 | nih.gov |
| Thieno[2,3-c] nih.govresearchgate.netnaphthyridine derivatives | Bacillus cereus, Escherichia coli | 7.0 - 8.0 | nih.gov |
| Thieno[2,3-b] ontosight.ainih.gov dithiine-1,1-dioxide derivatives | S. aureus, E. coli, M. tuberculosis | > 100 | yu.edu.jo |
The antifungal potential of thieno-fused heterocyclic compounds has also been investigated. Certain synthetic thieno[2,3-b]thiophene (B1266192) derivatives have demonstrated notable in vitro antifungal activity against various fungal strains. nih.gov For example, one derivative was found to be more potent than the standard drug Amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov
Additionally, some 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones exhibited good antifungal activity. nih.gov Furthermore, tetrahydrobenzo[b] ontosight.airesearchgate.netnaphthyridine derivatives substituted with a phthalimidoxy group showed strong antifungal efficacy against Candida albicans and Aspergillus fumigatus. nih.gov A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, showing preventive effects in pot tests. nih.gov
Antiviral Activity Investigations
The antiviral properties of thieno[3,4-c] ontosight.airesearchgate.netnaphthyridine 1-oxide and its analogs have been a subject of research, with studies exploring their potential against various viruses. ontosight.ai Compounds within the broader thieno[2,3-b] ontosight.aiyu.edu.jonaphthyridine class have been studied for their potential antiviral properties. ontosight.ai
Research has shown that certain thieno[2,3-b]pyridine (B153569) derivatives can act as antiviral drugs against the Mayaro virus. nih.gov Additionally, new 4-(phenylamino)thieno[2,3-b] pyridine (B92270) derivatives have been synthesized and tested against herpes simplex virus type 1 (HSV-1), with one compound showing 86% inhibition. researchgate.net Thienopyrimidine derivatives have also been investigated as potential antiviral agents. nih.gov
In the search for treatments for Ebola virus disease, a drug repurposing screen of FDA-approved drugs identified 53 compounds that block the entry of Ebola virus-like particles (VLPs). nih.gov This high-throughput screening approach utilized a VLP entry assay to identify potential inhibitors. nih.gov While the direct involvement of Thieno[3,4-c] ontosight.airesearchgate.netnaphthyridine 1-oxide in this specific screen is not detailed, the identification of diverse chemical structures capable of inhibiting viral entry provides a basis for the design and development of novel antiviral agents, including those based on the thieno-naphthyridine scaffold.
Anticancer and Antiproliferative Potentials
The anticancer and antiproliferative activities of thieno[3,4-c] ontosight.airesearchgate.netnaphthyridine 1-oxide and its derivatives are an active area of investigation. ontosight.ai The structural similarity of some thienopyrimidines to biogenic purines suggests they could act as nucleic acid antimetabolites, a mechanism relevant to cancer therapy. mdpi.com
A key strategy in anticancer drug development is the inhibition of specific enzymes that are crucial for cancer cell growth and survival. Derivatives of thieno-naphthyridine and related heterocyclic systems have been identified as inhibitors of several important cancer-related enzymes.
Heat Shock Protein 90 (Hsp90) Inhibition: Thieno[2,3-c]pyridine derivatives have been designed and evaluated as novel inhibitors of Hsp90. nih.govresearchgate.net One such derivative demonstrated potent inhibition against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. nih.govresearchgate.net This compound was found to induce cell cycle arrest in the G2 phase. nih.govresearchgate.net
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: Thieno[2,3-b]pyridines have been investigated for their ability to inhibit TDP1, a DNA repair enzyme. nih.gov Inhibition of TDP1 is a promising approach to restore the sensitivity of cancer cells to topoisomerase I (TOP1) inhibitors like topotecan. nih.gov Several synthesized thieno[2,3-b]pyridines showed TDP1 inhibition with IC50 values under 50 μM and were able to sensitize lung cancer cells to topotecan. nih.gov
Transforming Growth Factor-beta Type I Receptor (ALK5) Inhibition: Novel 1,5-naphthyridine (B1222797) derivatives have been identified as potent and selective inhibitors of ALK5. nih.gov Specific compounds inhibited ALK5 autophosphorylation with IC50 values as low as 4 nM and 6 nM, demonstrating potent activity in both binding and cellular assays. nih.gov
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Inhibition: Through fragment-based screening, thieno[3,2-d]pyrimidin-4(3H)-one derivatives were discovered as inhibitors of PDK1. nih.gov These compounds exhibited low micromolar inhibitory activity against PDK1 in biochemical enzyme assays. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Thieno-Naphthyridine Derivatives and Related Compounds
| Compound Class | Enzyme Target | IC50 Value | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine derivative | Hsp90 | 10.8 µM | HSC3 (Head and Neck) | nih.govresearchgate.net |
| Thieno[2,3-c]pyridine derivative | Hsp90 | 11.7 µM | T47D (Breast) | nih.govresearchgate.net |
| Thieno[2,3-c]pyridine derivative | Hsp90 | 12.4 µM | RKO (Colorectal) | nih.govresearchgate.net |
| Thieno[2,3-b]pyridines | TDP1 | < 50 µM | - | nih.gov |
| 1,5-Naphthyridine derivative | ALK5 | 4 nM | - | nih.gov |
| 1,5-Naphthyridine derivative | ALK5 | 6 nM | - | nih.gov |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDK1 | Low µM | - | nih.gov |
Enzyme Target Inhibition
Topoisomerase I and II Inhibition
While direct studies on Thieno[3,4-c] ontosight.ainih.govnaphthyridine 1-oxide are not available, related naphthyridine and thienopyrimidine derivatives have been investigated as topoisomerase inhibitors, a key mechanism for anticancer agents. nih.govnih.gov Topoisomerases are enzymes that manage the topology of DNA and are crucial for cell replication. nih.gov Their inhibition can lead to DNA damage and cell death.
Certain naphthyridine derivatives have been identified as inhibitors of topoisomerase II. nih.gov For instance, the benzonaphthyridine derivative SN 28049 has been shown to act as a topoisomerase IIα poison. nih.gov Interestingly, this compound also demonstrated an ability to inhibit the DNA relaxation activity of topoisomerase I. nih.gov Similarly, a study of hexahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine (B153573) derivatives found that some of these compounds exhibited significant topoisomerase IIα inhibitory activity, with one compound showing a greater potency than the reference drug etoposide. nih.gov These findings in related heterocyclic systems suggest that the thienonaphthyridine scaffold is a promising area for the discovery of new topoisomerase inhibitors.
Kinase Inhibition (e.g., PI3K/mTOR, c-Met, DYRK1A, EGFR-TKI)
The thienopyridine and thienopyrimidine scaffolds are prevalent in the development of kinase inhibitors. Kinases are central to cell signaling pathways that control proliferation, survival, and growth; their dysregulation is a hallmark of cancer.
PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/mTOR pathway is frequently dysregulated in cancer. mdpi.com The mechanism of action for some cytotoxic thienopyridines is believed to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme linked to cellular proliferation pathways. mdpi.com
c-Met and RON: Thieno[2,3-b]pyridines have been identified as potent inhibitors of the tyrosine kinase receptor d'origine nantais (RON), which has splice variants that are tumorigenic. nih.gov The 2,7-naphthyridone scaffold has also been proposed as a novel lead structure for MET inhibitors. researchgate.net
Other Kinases: A series of thienopyridine-based compounds were identified as potent inhibitors of IkappaB Kinase beta (IKKβ), with IC50 values as low as 40 nM. nih.gov IKKβ is a key component of the NF-κB signaling pathway. nih.gov Furthermore, novel thiophene-based derivatives have shown multi-kinase inhibitory activity, with pronounced effects on VEGFR-2, a key regulator of angiogenesis. mdpi.com
Proteasome Inhibition (e.g., Rpn 11-selective)
The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. nih.gov Its inhibition is a validated therapeutic strategy in cancer treatment. nih.gov While there is no specific data on proteasome inhibition by Thieno[3,4-c] ontosight.ainih.govnaphthyridine 1-oxide, the inhibition of this system is a known anticancer mechanism. The 26S proteasome's β5 subunit, which has chymotrypsin-like (ChT-L) activity, is a primary target for many anticancer agents. nih.govmdpi.com Inhibition of specific components, such as the Rpn11 metalloprotease, represents an alternative approach to blocking proteasome function. bohrium.com
DNA Intercalation and Interaction Mechanisms
DNA intercalators are typically planar aromatic molecules that can insert themselves between the base pairs of DNA, leading to structural changes that can arrest DNA replication and transcription. nih.gov This mechanism is a hallmark of many anticancer drugs. nih.gov
Studies on related compounds show varied interactions with DNA. The benzonaphthyridine derivative SN 28049 is a known DNA intercalating drug that binds selectively to GC-rich DNA. nih.gov In contrast, some acridine-thiosemicarbazone derivatives, which also inhibit topoisomerase IIα, show different spectroscopic effects upon DNA interaction, indicating varied binding affinities and modes. mdpi.com Other small molecules, like certain flavonoids, are thought to bind to DNA through groove binding or electrostatic interactions in addition to intercalation. nih.gov The planar, fused-ring structure of Thieno[3,4-c] ontosight.ainih.govnaphthyridine 1-oxide suggests that DNA interaction is a plausible mechanism of action. ontosight.ai
Apoptosis Induction and Oligonucleosomal DNA Fragmentation
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. mdpi.com A key feature of apoptosis is the fragmentation of chromosomal DNA. nih.gov Many anticancer compounds exert their effects by inducing apoptosis. nih.govresearchgate.net
Research on related thienopyrimidine and thienopyridine structures shows significant pro-apoptotic activity.
One thieno[2,3-d]pyrimidine derivative (compound 6j) was found to induce apoptosis in colon and ovarian cancer cell lines. nih.gov
Another study on thieno[2,3-d]pyrimidines demonstrated that a lead compound significantly increased the total apoptotic ratio in colon HT-29 cells by 19.1-fold, an effect supported by an 8.63-fold increase in caspase-3 levels. nih.gov
In a study of new thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives, several compounds induced significant early apoptosis in both HT-29 colon cancer cells and HepG-2 liver cancer cells. mdpi.com
Novel 4-thiazolidinone (B1220212) derivatives, another class of heterocyclic compounds, were shown to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by reduced mitochondrial membrane potential and activation of caspases 7, 8, 9, and 10 in breast cancer cells. mdpi.com
Effects on Cell Proliferation, Migration, and Angiogenesis
The inhibition of cell proliferation, migration, and angiogenesis (the formation of new blood vessels) are crucial goals in cancer therapy to control tumor growth and metastasis. nih.govnih.gov
Cell Proliferation: Numerous studies on related thieno-scaffolds have demonstrated potent anti-proliferative activity. Thieno[2,3-b]pyridines have shown excellent efficacy, with some derivatives exhibiting up to 99.4% cell growth inhibition at a 1 µM concentration in HCT-116 colon cancer cells. mdpi.com Thienyl-acrylonitrile derivatives also showed pronounced antiproliferative effects in liver cancer cells. mdpi.com
Migration and Angiogenesis: Angiogenesis is essential for tumor growth beyond a small size. nih.gov The thienopyridine SR 25989 has been shown to possess potent anti-angiogenic properties. nih.gov It inhibits endothelial cell proliferation and reduces the number and size of lung metastases in a murine model. nih.gov This effect may be linked to the upregulation of thrombospondin-1, a natural inhibitor of angiogenesis. nih.gov Additionally, novel thienyl-based kinase inhibitors effectively inhibited the capillary tube formation of endothelial cells in vitro, pointing towards strong anti-angiogenic effects. mdpi.com
Specificity against Cancer Cell Lines (e.g., Human Breast, Lung Adenocarcinoma, Ovarian Carcinoma, Fibrosarcoma, Colon Carcinoma, Melanoma)
The cytotoxic activity of thienopyridine, thienopyrimidine, and naphthyridine derivatives has been evaluated against a wide range of human cancer cell lines.
A study on thieno[2,3-d]pyrimidine derivatives screened 13 compounds against colorectal, ovarian, and brain cancer cell lines. nih.gov The most potent compound, 6j, was highly effective against colon (HCT116, HCT15), brain (LN-229, GBM-10), and ovarian (A2780, OV2008) cancer cells, with IC50 values in the range of 0.6-1.2 μM. nih.gov Notably, it showed selectivity, being significantly less potent against a normal epithelial cell line (CHO). nih.gov Other thienopyridine derivatives have demonstrated significant cytotoxic effects against breast and cervical cancer cell lines. ut.ac.ir The table below summarizes the cytotoxic activities of various related heterocyclic compounds across different cancer cell lines.
Table 1: Cytotoxic Activity of Structurally Related Compounds Against Various Cancer Cell Lines This table presents data for compounds structurally related to Thieno[3,4-c] ontosight.ainih.govnaphthyridine 1-oxide, not the compound itself.
| Compound Class | Cancer Cell Line | Cell Line Origin | Reported Activity (IC50) |
| Naphthyridine Derivative | HeLa | Human Cervical Cancer | 0.7 µM - 172.8 µM |
| Naphthyridine Derivative | HL-60 | Human Leukemia | 0.1 µM - 102.9 µM |
| Thieno[2,3-b]pyridine | HCT-116 | Human Colon Carcinoma | 79 nM for most active compound |
| Thieno[2,3-b]pyridine | CCRF-CEM | Human Leukemia | 2.580 µM |
| Thieno[2,3-b]pyridine | CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 µM |
| Thieno[2,3-d]pyrimidine | HCT116 | Human Colon Carcinoma | ~0.6 µM |
| Thieno[2,3-d]pyrimidine | A2780 | Human Ovarian Carcinoma | ~1.2 µM |
| Benzonaphthyridine | H460 | Human Lung Cancer | Potent, biphasic response |
| Thienopyridine | B16 F10 | Murine Melanoma | Proliferation inhibited by >90% at 150 µM |
Other Reported Biological Activities (e.g., Insecticidal, Antithrombic, Neurotropic)
A comprehensive review of scientific literature reveals no specific studies reporting on the insecticidal, antithrombic, or neurotropic activities of Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide or its direct derivatives. Research into this specific heterocyclic system is limited, and its pharmacological profile in these areas remains uncharacterized. ontosight.ai However, the broader classes of thienopyridines and naphthyridines, which are structural isomers and related heterocyclic systems, have been the subject of extensive investigation and have shown significant activities in these domains. The following sections detail the biological activities of these related, but structurally distinct, compounds to provide context for the potential pharmacology of thienonaphthyridine scaffolds.
Insecticidal Activity of Related Thienopyridine Derivatives
While no data exists for Thieno[3,4-c] nih.govresearchgate.netnaphthyridine 1-oxide, research into other isomers, particularly thieno[2,3-b]pyridines, has identified promising insecticidal properties. Studies have demonstrated the efficacy of newly synthesized thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines against the cotton aphid, Aphis gossypii. researchgate.netnih.govacs.org In one study, several compounds derived from an ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate scaffold were evaluated, with some showing notable activity against both nymphs and adults of A. gossypii. nih.gov Another investigation into thienylpyridines and thienylthieno[2,3-b]pyridines also confirmed insecticidal effects against this pest. nih.govfigshare.com These findings suggest that the thienopyridine framework is a viable scaffold for the development of new insecticidal agents. researchgate.netnih.gov
Table 1: Insecticidal Activity of Selected Thienopyridine Derivatives
| Compound Class | Target Species | Activity Noted | Reference(s) |
|---|---|---|---|
| Thieno[2,3-b]pyridines | Aphis gossypii | Active against nymphs and adults | researchgate.net, nih.gov |
| Pyrazolo[3,4-b]pyridines | Aphis gossypii | Active against nymphs and adults | researchgate.net, nih.gov |
Antithrombotic Activity of Related Thienopyridine Derivatives
The thienopyridine class of compounds is well-established in medicine for its antithrombotic and antiplatelet effects. angelfire.com The most prominent examples belong to the thieno[3,2-c]pyridine (B143518) scaffold, which is structurally different from the thieno[3,4-c] system. Drugs such as ticlopidine (B1205844) and clopidogrel (B1663587) are prodrugs that are metabolized in the liver to active forms. angelfire.com These active metabolites function as non-competitive, irreversible antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. angelfire.com By blocking this receptor, they inhibit ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombus formation. angelfire.comnih.gov The development of these drugs has been crucial in the prevention of atherothrombotic events in patients with cardiovascular and cerebrovascular diseases. angelfire.comnih.gov Furthermore, patents have been filed for newer series of tetrahydrothieno[3,2-c]pyridine derivatives aimed at inhibiting blood platelet aggregation, indicating ongoing research in this area. google.com A recent study also introduced novel cleavable thienopyridine derivatives designed as potent antithrombotic agents. researchgate.net
Table 2: Antithrombotic Activity of Thieno[3,2-c]pyridine Derivatives
| Compound | Chemical Class | Mechanism of Action | Therapeutic Use | Reference(s) |
|---|---|---|---|---|
| Ticlopidine | Thieno[3,2-c]pyridine | P2Y12 receptor antagonist | Antiplatelet agent | angelfire.com, nih.gov |
| Clopidogrel | Thieno[3,2-c]pyridine | P2Y12 receptor antagonist | Antiplatelet agent | angelfire.com, nih.gov |
Neurotropic Activity of Related Naphthyridine and Thienopyridine Derivatives
Various fused heterocyclic systems related to thienonaphthyridines have been explored for their effects on the central nervous system. For instance, a series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines were synthesized and evaluated for their neurotropic activity. mdpi.com Several of these compounds displayed significant anticonvulsant effects, particularly in a pentylenetetrazol-induced seizure model, with some surpassing the activity of the established antiepileptic drug ethosuximide. mdpi.comresearchgate.net In addition to their anticonvulsant properties, these compounds were found to exhibit psychotropic effects, including anxiolytic and antidepressant-like activities, without causing muscle relaxation at the tested doses. mdpi.comresearchgate.net
Similarly, studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a thienopyridine core, have shown both anticonvulsant and psychotropic effects. nih.govmdpi.com These compounds provided protection against pentylenetetrazole-induced seizures and demonstrated anxiolytic and activating behaviors in animal models like the "open field" and "elevated plus maze" tests. nih.gov The broad spectrum of biological activities within the thienopyridine class includes anti-inflammatory, antidepressant, antibacterial, and antitumor actions, highlighting the versatility of this scaffold. researchgate.net
Table 3: Neurotropic Activity of Selected Naphthyridine and Thienopyridine Derivatives
| Compound Class | Biological Activity | Experimental Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant, Anxiolytic, Antidepressant | Pentylenetetrazol seizure model, behavioral tests | High anticonvulsant activity, some surpassing ethosuximide. | mdpi.com, researchgate.net |
Applications in Organic Synthesis and Materials Science
Utility as Synthons for Complex Heterocyclic Compounds
Thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide holds potential as a valuable synthon for the construction of more complex heterocyclic architectures. The N-oxidation of aza-containing heterocycles is a well-established strategy to activate the ring system towards electrophilic substitution. clockss.org This enhanced reactivity allows for the introduction of various functional groups under milder conditions than those required for the parent naphthyridine. clockss.org
The N-oxide group can direct incoming electrophiles to specific positions on the naphthyridine ring, offering regioselective control in synthetic transformations. Furthermore, the N-oxide moiety itself can be a versatile functional handle. It can be deoxygenated to yield the parent thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine or participate in rearrangement reactions to introduce substituents at different positions. While specific examples of thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide being used to synthesize other complex heterocycles are not extensively documented, the known reactivity of similar N-oxides suggests its significant potential in this area. nih.gov
Ligand Chemistry and Metal Complex Formation
The thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine framework contains multiple nitrogen and sulfur heteroatoms, making it a promising candidate for use as a ligand in coordination chemistry. rsc.orgnih.gov The nitrogen atoms of the naphthyridine ring and the sulfur atom of the thiophene (B33073) ring can act as donor sites for metal ions. The N-oxide oxygen atom can also participate in coordination.
The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. While there is no specific research available on the application of thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide in asymmetric catalysis, the general class of naphthyridine-based ligands has been explored for this purpose. mdpi.com The rigid, planar structure of the thienonaphthyridine core could provide a well-defined coordination environment for a metal center. By introducing chiral substituents onto this scaffold, it may be possible to create novel ligands that can induce high levels of stereoselectivity in a variety of catalytic reactions.
Naphthyridine-based ligands are known to form stable complexes with a wide range of transition metals. rsc.orgescholarship.org These complexes have been investigated for their interesting electronic and photophysical properties, as well as their potential applications in catalysis and materials science. The coordination of thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide to transition metals could lead to the formation of novel mono- or polynuclear complexes with unique geometries and reactivity. rsc.orgucj.org.ua The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
Table 1: Potential Coordination Sites of Thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide
| Potential Donor Atom | Location | Potential Role in Coordination |
|---|---|---|
| N1 | Naphthyridine Ring | Primary coordination site for metal ions. |
| N5 | Naphthyridine Ring | A secondary coordination site, potentially leading to bridging ligands. |
| O (from N-oxide) | N-oxide group | Can act as a donor atom, influencing the geometry of the complex. |
Advanced Materials and Optoelectronic Applications
Fused heterocyclic systems containing thiophene and pyridine (B92270) rings are of significant interest in the field of materials science due to their potential electronic and photophysical properties. nih.govresearchgate.net These properties can be tuned by modifying the molecular structure, making them suitable for a range of optoelectronic applications.
Thiophene-containing polymers are well-known for their semiconducting properties and have been extensively studied for use in organic electronics. nih.govrsc.org The incorporation of the thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide unit into a polymer backbone could lead to new materials with tailored electronic properties. The electron-deficient nature of the naphthyridine ring, further enhanced by the N-oxide group, combined with the electron-rich thiophene ring, could result in polymers with interesting charge-transport characteristics. nih.gov While no specific polymers based on thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide have been reported, the broader class of thieno-fused heterocycles is actively being explored for applications in organic field-effect transistors (OFETs) and other electronic devices. researchgate.net
Organic molecules with extended π-conjugated systems often exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.net The photophysical properties of thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine 1-oxide itself have not been extensively studied. However, related thienothiophene and naphthyridine derivatives have been investigated as components of OLEDs, acting as emitters, host materials, or charge-transporting layers. beilstein-journals.orgnih.govbeilstein-archives.orgmdpi.com The rigid and planar structure of the thieno[3,4-c] clockss.orgresearchgate.netnaphthyridine core is beneficial for achieving high quantum efficiencies in OLEDs. Further research into the luminescence properties of this compound and its derivatives could reveal its potential for optoelectronic applications.
Q & A
How can Thieno[3,4-c][1,5]naphthyridine 1-oxide be synthesized, and what are the key reaction conditions?
Answer:
this compound is typically synthesized via the Meisenheimer reaction using phosphoryl chloride (POCl₃) under reflux conditions. For example, 1,5-naphthyridine 1-oxide reacts with POCl₃ to yield a mixture of chloro derivatives, including 2-chloro-, 3-chloro-, and 4-chloro-1,5-naphthyridine isomers. The reaction requires precise temperature control (reflux) and duration (~2 hours) to optimize yields. Gas chromatography (GC) and thin-layer chromatography (TLC) are critical for analyzing product distribution .
What analytical techniques are most effective for resolving isomer mixtures in halogenation reactions of this compound?
Answer:
Gas chromatography (GC) is the primary method for separating and quantifying isomers, such as 2-chloro-, 3-chloro-, and 4-chloro-1,5-naphthyridine derivatives. Retention times and comparisons with authentic standards are used for identification. Preparative GC or modified work-up protocols (e.g., methanol/sodium methoxide treatment) can isolate minor isomers. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further validate structural assignments .
How do steric and electronic factors influence the regioselectivity of chlorination in this compound derivatives?
Answer:
Regioselectivity is governed by steric hindrance and nucleophilic attack patterns . For instance, the 4-chloro isomer dominates in 1,5-naphthyridine 1-oxide reactions due to reduced steric hindrance at the 4-position compared to the 2- or 3-positions. In contrast, nitroquinoline 1-oxides show preferential 3-chloro isomer formation due to electronic activation by the nitro group. Computational modeling of charge distribution and steric maps is recommended for predicting outcomes .
How can researchers address contradictions in reported product distributions for halogenation reactions?
Answer:
Contradictions often arise from work-up procedures or reaction condition variability . For example, early studies claimed exclusive 2-chloro isomer formation in 1,6-naphthyridine 1-oxide reactions, but subsequent GC analysis revealed 3-chloro and 4-chloro isomers as major products. To resolve discrepancies, replicate experiments under standardized conditions (e.g., anhydrous work-up, controlled POCl₃ stoichiometry) and validate with multiple analytical methods (GC, NMR, MS) .
What strategies improve the stability of this compound during storage?
Answer:
Store the compound in anhydrous, inert environments (e.g., argon atmosphere) at low temperatures (−20°C) to prevent degradation. Avoid prolonged storage, as decomposition can generate hazardous byproducts. Stability tests using high-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are recommended to monitor purity over time .
How can deoxygenation of this compound be achieved, and what are the mechanistic considerations?
Answer:
Deoxygenation is accomplished using phosphorus trichloride (PCl₃) in chloroform under reflux. The mechanism involves nucleophilic attack at the N-oxide oxygen, forming a phosphorylated intermediate that releases the parent naphthyridine. Catalytic hydrogenation (H₂/Pd-CaCO₃) is an alternative but may require basic conditions (KOH/MeOH) to prevent side reactions. Monitor reaction progress with TLC and UV spectroscopy .
What are the challenges in functionalizing this compound with nucleophiles, and how can they be mitigated?
Answer:
Challenges include low reactivity of the naphthyridine core and competing decomposition pathways . For nucleophilic substitution (e.g., with amines or thiols), use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Activating groups (e.g., chloro substituents) enhance reactivity. For example, 2-bromo derivatives react efficiently with thiourea to form thiolated analogs .
How does the N-oxide moiety influence the biological activity of Thieno[3,4-c][1,5]naphthyridine derivatives?
Answer:
The N-oxide group enhances solubility and hydrogen-bonding capacity , which can improve interaction with biological targets. However, it may also increase metabolic instability. Comparative studies of N-oxide vs. deoxygenated analogs in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., pharmacokinetic profiling) are essential to evaluate therapeutic potential .
What computational tools are recommended for predicting reaction pathways in this compound chemistry?
Answer:
Use density functional theory (DFT) to model transition states and regioselectivity. Software like Gaussian or ORCA can predict charge distribution, frontier molecular orbitals, and steric effects. Pair computational results with experimental data (e.g., kinetic studies) to validate mechanistic hypotheses .
How can researchers optimize yields in multi-step syntheses involving this compound?
Answer:
Employ one-pot reactions to minimize intermediate isolation. For example, sequential halogenation and nucleophilic substitution can be performed in a single vessel. Use catalysts (e.g., CuI for Ullmann couplings) and microwave-assisted heating to accelerate steps. Monitor reaction progress in real time with inline spectroscopy (Raman or IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
